1-Benzyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C12H15N. It is a derivative of tetrahydropyridine and features a benzyl group attached to the nitrogen atom. This compound has garnered significant attention due to its unique chemical properties and its role in scientific research, particularly in the study of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common approach involves the reduction of 1-benzyl-4-piperidone using sodium borohydride in methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reduction process using sodium borohydride makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can yield this compound-4-ol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydropyridine has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
1-Benzyl-1,2,3,6-tetrahydropyridine exerts its effects primarily through its interaction with dopaminergic neurons. It is metabolized to 1-methyl-4-phenylpyridinium ion (MPP+), which selectively targets and damages dopaminergic neurons in the substantia nigra. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used to model Parkinson’s disease in animals.
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-benzyl-1,2,3,6-tetrahydropyridine.
Uniqueness: this compound is unique due to its specific structure, which allows it to be metabolized into MPP+, a potent neurotoxin. This property makes it invaluable in neurodegenerative disease research, particularly for studying the mechanisms underlying Parkinson’s disease and testing potential therapeutic agents .
Conclusion
This compound is a compound of significant scientific interest due to its unique chemical properties and its applications in neurodegenerative disease research. Its ability to induce dopaminergic neuron degeneration makes it a valuable tool for studying the mechanisms of neurodegeneration and testing neuroprotective agents. The compound’s synthesis, chemical reactions, and comparison with similar compounds highlight its importance in both academic and industrial settings.
Properties
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJFTFGHZXRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423621 | |
Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40240-12-8 | |
Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is potassium borohydride (KBH4) preferred over sodium borohydride (NaBH4) in the synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives?
A1: The research demonstrates that while both KBH4 and NaBH4 can reduce pyridinium salts to their corresponding tetrahydropyridines, KBH4 consistently provides higher yields []. This is attributed to the lower reactivity of KBH4 towards methanol, the solvent used in the reaction. Sodium borohydride reacts more readily with methanol, even at room temperature, leading to side reactions and a decrease in the yield of the desired product. This effect is particularly pronounced in the synthesis of compounds containing nitro- or cyano- groups, where the use of NaBH4 results in more impurities and consequently lower yields [].
Q2: What is the significance of the synthetic route described in the research for producing this compound and its derivatives?
A2: The research focuses on optimizing the synthesis of this compound derivatives, which are important precursors to piperidine derivatives []. Piperidines are widely used building blocks in the synthesis of various pharmaceuticals and biologically active compounds. The traditional methods for synthesizing piperidines from pyridines often involve expensive metal catalysts and harsh reaction conditions. The indirect synthetic route described in the research, using pyridinium salts as starting materials and KBH4 as the reducing agent, offers a milder, cost-effective, and potentially scalable alternative for producing these valuable compounds.
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